molecular formula C12H15BFNO5 B7952667 2-Fluoro-4-nitro-6-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenol

2-Fluoro-4-nitro-6-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenol

Cat. No.: B7952667
M. Wt: 283.06 g/mol
InChI Key: CJEPFPNJVLDZFI-UHFFFAOYSA-N
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Description

2-Fluoro-4-nitro-6-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenol is a multifaceted organic compound characterized by the presence of a fluorine atom, a nitro group, and a tetramethyl-1,3,2-dioxaborolan-2-yl group attached to a phenol ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Fluoro-4-nitro-6-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenol typically involves a multi-step reaction process. The reaction conditions often require careful control of temperature and the use of specific catalysts to ensure the desired product is obtained.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to maximize yield and purity. Continuous flow reactors and automated systems are often employed to maintain consistency and efficiency in the production process.

Chemical Reactions Analysis

Types of Reactions

2-Fluoro-4-nitro-6-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenol can undergo various chemical reactions, including:

  • Oxidation: : The nitro group can be further oxidized to produce nitroso or nitrate derivatives.

  • Reduction: : The nitro group can be reduced to an amine group, resulting in different functional properties.

  • Substitution: : The fluorine atom can be substituted with other groups, altering the compound's reactivity and properties.

Common Reagents and Conditions

  • Oxidation: : Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

  • Reduction: : Typical reducing agents include iron (Fe) and hydrogen gas (H₂).

  • Substitution: : Various nucleophiles and electrophiles can be used depending on the desired substitution.

Major Products Formed

  • Oxidation: : Nitroso derivatives, nitrate esters.

  • Reduction: : Amines, hydroxylamines.

  • Substitution: : Fluorinated aromatic compounds, halogenated phenols.

Scientific Research Applications

2-Fluoro-4-nitro-6-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenol has several applications in scientific research:

  • Chemistry: : It serves as a building block for the synthesis of more complex organic molecules.

  • Biology: : The compound can be used as a fluorescent probe or a reagent in biochemical assays.

  • Medicine: : Potential use in drug discovery and development, particularly in the design of new pharmaceuticals.

  • Industry: : Utilized in the production of advanced materials and polymers.

Mechanism of Action

The mechanism by which 2-Fluoro-4-nitro-6-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenol exerts its effects depends on its specific application. For example, in biochemical assays, it may interact with specific enzymes or receptors, leading to measurable changes in biological activity. The molecular targets and pathways involved would vary based on the context of its use.

Comparison with Similar Compounds

2-Fluoro-4-nitro-6-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenol is unique due to its combination of functional groups. Similar compounds include:

  • 2-Fluoro-6-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenol: : Lacks the nitro group.

  • 4-Nitrophenol: : Lacks the fluorine and boronic acid groups.

  • 2-Fluoro-4-nitrobenzene: : Lacks the boronic acid group.

Properties

IUPAC Name

2-fluoro-4-nitro-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15BFNO5/c1-11(2)12(3,4)20-13(19-11)8-5-7(15(17)18)6-9(14)10(8)16/h5-6,16H,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CJEPFPNJVLDZFI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC(=C2O)F)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15BFNO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.06 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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